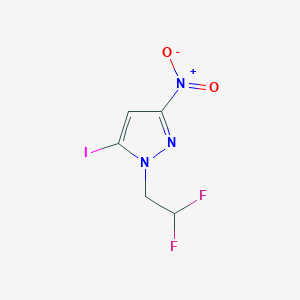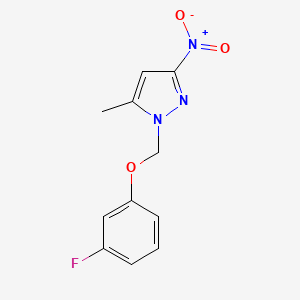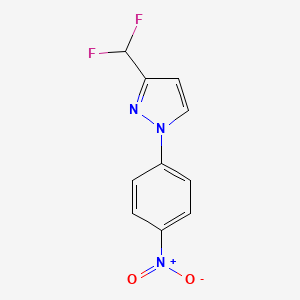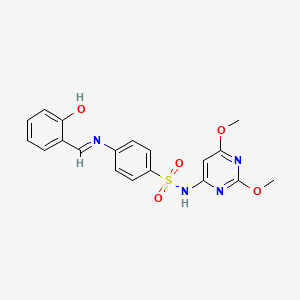
(2E)-3-(4-chlorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dihydroquinoline moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydroquinoline under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Potential therapeutic agent due to its biological activities. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: It may interfere with key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects.
Similar Compounds:
(2E)-3-(4-bromophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(4-fluorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: Similar structure with a fluorine atom instead of chlorine.
(2E)-3-(4-methylphenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in this compound imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C18H16ClNO |
|---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16ClNO/c19-16-10-7-14(8-11-16)9-12-18(21)20-13-3-5-15-4-1-2-6-17(15)20/h1-2,4,6-12H,3,5,13H2/b12-9+ |
InChI Key |
XQJQRXGAJILSRV-FMIVXFBMSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10904685.png)

![6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10904705.png)
![N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10904715.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10904721.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10904731.png)
![3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide](/img/structure/B10904738.png)
![4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904743.png)
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904745.png)

![4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B10904757.png)
